Dual CK1/Cdc7 Inhibition: Quantified Multi-Target Profile vs. Single-Target Comparators
CKI-7 is the only commercially available tool compound that combines confirmed CK1 inhibition (IC₅₀ 6 µM, Kᵢ 8.5 µM) with Cdc7-mediated cytotoxicity (IC₅₀ in the low nanomolar range against leukemia and lymphoma cell lines) within a single molecule . In contrast, the CK1-selective inhibitor D4476 exhibits a CK1δ IC₅₀ of 0.3 µM but shows no Cdc7 activity; D4476 is explicitly described as 'much more potent and specific than IC261 or CKI-7' for CK1, yet this superiority is confined to CK1 alone and does not extend to Cdc7-dependent phenotypes . The selective Cdc7 inhibitor XL413 achieves a Cdc7 IC₅₀ of 3.4 nM but has no reported CK1 inhibitory activity . CKI-7's dual profile was validated by kinase profiling against a panel of 200 kinases, confirming that very few kinases were specifically affected beyond CK1 and Cdc7 .
| Evidence Dimension | Multi-target inhibition profile (CK1 + Cdc7 vs. single-target comparators) |
|---|---|
| Target Compound Data | CK1 IC₅₀ 6 µM; Cdc7-dependent cytotoxicity IC₅₀ low nanomolar (leukemia/lymphoma cell lines) |
| Comparator Or Baseline | D4476: CK1δ IC₅₀ 0.3 µM, no Cdc7 activity; XL413: Cdc7 IC₅₀ 3.4 nM, no CK1 activity; PF-670462: CK1ε IC₅₀ 7.7 nM, no Cdc7 activity |
| Quantified Difference | CKI-7 is the only compound in this set with confirmed dual CK1 + Cdc7 inhibition; D4476 is ~20-fold more potent on CK1 but lacks Cdc7 activity; XL413 is >1,000-fold more potent on Cdc7 but lacks CK1 activity |
| Conditions | CK1: cell-free ATP-competitive assay (Chijiwa et al. 1989); Cdc7: cytotoxicity in established leukemia/lymphoma cell lines (Heaney et al. 2008); kinase profiling: panel of 200 kinases (Blood 2009) |
Why This Matters
Investigators requiring simultaneous blockade of CK1-mediated Wnt/β-catenin signaling and Cdc7-mediated DNA replication initiation cannot achieve this with D4476, PF-670462, XL413, or PHA-767491 alone; only CKI-7 delivers both pharmacological activities in one compound.
- [1] Chijiwa T, Hagiwara M, Hidaka H. J Biol Chem. 1989;264(9):4924-4927. PMID: 2925675. Heaney ML, et al. Blood. 2008;112(11):2668. View Source
- [2] Rena G, Bain J, Elliott M, Cohen P. D4476, a cell-permeant inhibitor of CK1. EMBO Rep. 2004;5(1):60-65. doi:10.1038/sj.embor.7400048. View Source
- [3] XL413 (BMS-863233) hydrochloride Datasheet. MedChemExpress. Cdc7 IC₅₀ 3.4 nM. View Source
- [4] Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase. Blood. 2009;114(22):3771. View Source
